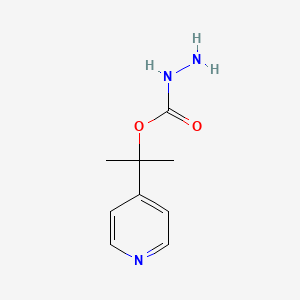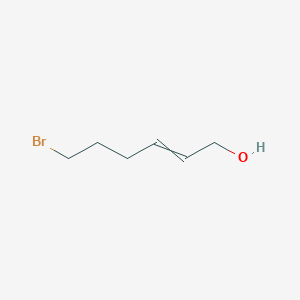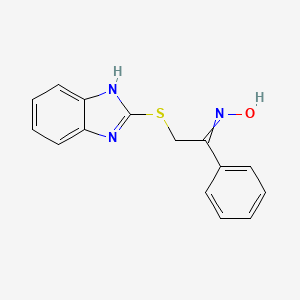
Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a phenyl group, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime typically involves the reaction of 2-mercaptobenzimidazole with a suitable ketone, followed by the formation of the oxime derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, showing antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Benzimidazol-2-ylthio)-1-(2-thienyl)ethanone
- 2-(1H-Benzimidazol-2-ylthio)-1-(4-((difluoromethyl)thio)phenyl)ethanone
Uniqueness
Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-phenyl-, oxime stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxime group, in particular, enhances its potential as a bioactive agent compared to similar compounds that lack this functional group.
Propriétés
Numéro CAS |
69408-52-2 |
|---|---|
Formule moléculaire |
C15H13N3OS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-[2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C15H13N3OS/c19-18-14(11-6-2-1-3-7-11)10-20-15-16-12-8-4-5-9-13(12)17-15/h1-9,19H,10H2,(H,16,17) |
Clé InChI |
PDPZKRYVVZSRQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)CSC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
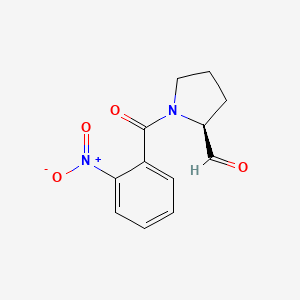
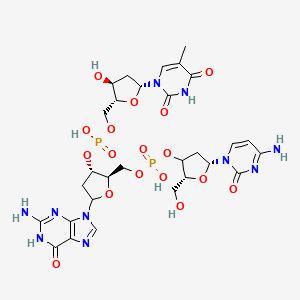
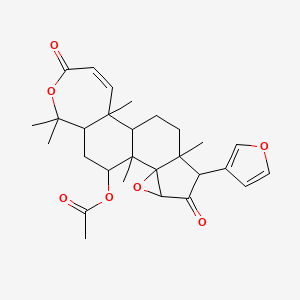

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
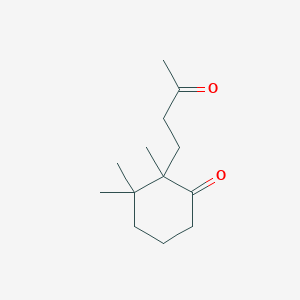
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)

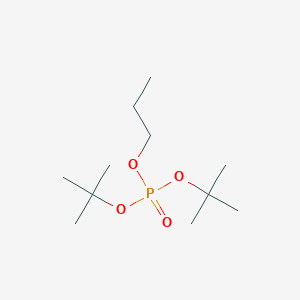
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
